Disodium (mu-((2,2'-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) is a complex organic compound that features a unique coordination structure involving copper ions. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments. The presence of copper ions in its structure also imparts specific chemical properties that make it useful in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) typically involves the following steps:
Formation of the azo compound: This is achieved by diazotization of 1-hydroxy-3-sulphonaphthalene-2,6-diamine followed by coupling with benzoic acid derivatives.
Coordination with copper ions: The azo compound is then reacted with copper(II) salts under controlled pH conditions to form the dicuprate complex.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxyl groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulfonated derivatives with different functional groups.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Used as a dye due to its vibrant color and stability.
Catalysis: Acts as a catalyst in certain organic reactions due to the presence of copper ions.
Biology
Biological Staining: Used in histology for staining tissues due to its affinity for certain biological molecules.
Medicine
Diagnostic Agents: Potential use in diagnostic imaging due to its metal ion content.
Industry
Textile Industry: Used in dyeing fabrics.
Paints and Coatings: Used in the formulation of paints and coatings for its color properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with metal ions and form stable complexes. The copper ions in its structure can participate in redox reactions, making it useful in catalytic processes. The azo groups can interact with various substrates, allowing for its use in staining and dyeing applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dizincate(2-)
- Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))diferate(2-)
Uniqueness
- Copper Ion Coordination : The presence of copper ions gives it unique redox properties compared to zinc or iron analogs.
- Color Properties : The specific coordination environment of copper imparts distinct color properties, making it more suitable for certain dyeing applications.
Properties
CAS No. |
84282-29-1 |
---|---|
Molecular Formula |
C35H24Cu2N6Na2O13S2+2 |
Molecular Weight |
973.8 g/mol |
IUPAC Name |
disodium;2-[[6-[[6-[(2-carboxyphenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]carbamoylamino]-5-hydroxy-7-sulfonaphthalen-2-yl]diazenyl]benzoic acid;copper |
InChI |
InChI=1S/C35H24N6O13S2.2Cu.2Na/c42-31-21-11-9-19(38-40-25-7-3-1-5-23(25)33(44)45)13-17(21)15-27(55(49,50)51)29(31)36-35(48)37-30-28(56(52,53)54)16-18-14-20(10-12-22(18)32(30)43)39-41-26-8-4-2-6-24(26)34(46)47;;;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);;;;/q;;;2*+1 |
InChI Key |
VNMWYWUWNXVLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC3=CC(=C(C(=C3C=C2)O)NC(=O)NC4=C(C=C5C=C(C=CC5=C4O)N=NC6=CC=CC=C6C(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.